REACTION_CXSMILES
|
[OH:1][C:2]1[C:7](=[O:8])[CH:6]=[CH:5][O:4][C:3]=1[CH3:9].C(Cl)C1C=CC=CC=1.[OH-].[Na+].[NH2:20][CH2:21][CH2:22][CH2:23][NH2:24]>C(O)C.CO.O>[CH3:9][C:3]1[N:20]([CH2:21][CH2:22][CH2:23][NH2:24])[CH:5]=[CH:6][C:7](=[O:8])[C:2]=1[OH:1].[CH3:2][CH2:3][O:4][CH2:5][CH3:6] |f:2.3|
|
Name
|
|
Quantity
|
44.4 g
|
Type
|
reactant
|
Smiles
|
OC1=C(OC=CC1=O)C
|
Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
product
|
Quantity
|
4.41 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
NCCCN
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 6 h with magnetic stirring
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
After removing methanol under vacuum, 70 ml of water
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
EXTRACTION
|
Details
|
3-benzyloxy-2-methyl-4-pyranone was extracted 3 times with 60 ml portions of methylene chloride
|
Type
|
WASH
|
Details
|
The combined methylene chloride was washed with 5% NaOH aqueous solution (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The product was obtained
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent under vacuum (94% yield)
|
Type
|
WAIT
|
Details
|
After one week
|
Type
|
CUSTOM
|
Details
|
solvents and residual diamine were evaporated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in chloroform
|
Type
|
WASH
|
Details
|
washed 3 times with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
After removing the chloroform, methanol
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The 1-(3′-aminopropyl)-3-benzyloxy-2-methyl-4-pyridinone was precipitated as dihydrochloride salt
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C=CC(C1O)=O)CCCN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Name
|
|
Type
|
product
|
Smiles
|
CCOCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |